BRD73954: A Technical Guide to its Discovery and Chemical Synthesis
BRD73954: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD73954 is a pioneering small molecule inhibitor notable for its potent and selective dual inhibition of histone deacetylase 6 (HDAC6) and histone deacetylase 8 (HDAC8).[1][2] Discovered by Olson and colleagues in 2013, this compound represents a significant advancement in the field of epigenetics and drug discovery, as it targets two HDAC isoforms from distinct phylogenetic classes.[1][2] This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological characterization of BRD73954, tailored for professionals in biomedical research and drug development.
Discovery and Biological Activity
BRD73954 was identified as the first small molecule capable of potently and selectively inhibiting both HDAC6 and HDAC8.[1][2] The discovery highlighted that meta-substituents on phenyl hydroxamic acids are well-tolerated by HDAC6 and are crucial for the potent inhibition of HDAC8.[1][2]
Quantitative Biological Data
The inhibitory activity of BRD73954 against a panel of histone deacetylases was determined through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) demonstrate its high potency and selectivity for HDAC6 and HDAC8 over other isoforms.
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 12 |
| HDAC2 | 9 |
| HDAC3 | 23 |
| HDAC4 | >33 |
| HDAC5 | >33 |
| HDAC6 | 0.0036 |
| HDAC7 | 13 |
| HDAC8 | 0.12 |
| HDAC9 | >33 |
Data sourced from MedchemExpress and Tocris Bioscience.[1][3]
Mechanism of Action and Signaling Pathway
BRD73954 exerts its biological effects through the inhibition of HDAC6 and HDAC8. HDAC6 is a cytoplasmic enzyme known to deacetylate several non-histone proteins, most notably α-tubulin.[4] Inhibition of HDAC6 by BRD73954 leads to an increase in the acetylation of α-tubulin, a post-translational modification associated with microtubule stability and altered cell motility.[1][5][6][7] HDAC8 is a class I histone deacetylase primarily located in the nucleus, where it plays a role in gene expression regulation.[4] The dual inhibition of these two enzymes suggests potential therapeutic applications in diseases where both cytoplasmic and nuclear HDAC activity are implicated.
Caption: Signaling pathway of BRD73954.
Chemical Synthesis
The chemical synthesis of BRD73954 involves a multi-step process. The following is a general representation of the synthetic scheme. For detailed experimental procedures, please refer to the supporting information of the original publication by Olson et al. (2013).
Caption: General workflow for the chemical synthesis of BRD73954.
Experimental Protocols
Detailed experimental protocols are critical for the replication and advancement of scientific findings. The following sections outline the methodologies for the key experiments cited in the discovery of BRD73954.
The in vitro activity of BRD73954 against various HDAC isoforms is typically determined using a fluorometric assay.
Principle: The assay measures the enzymatic activity of HDACs on a fluorogenic substrate. Inhibition of the enzyme by a compound results in a decreased fluorescent signal.
General Protocol:
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Reagents: Recombinant human HDAC enzymes, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), developer solution (e.g., trypsin), and assay buffer.
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Procedure:
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A solution of the test compound (BRD73954) at various concentrations is pre-incubated with the HDAC enzyme in an assay buffer.
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The fluorogenic substrate is added to initiate the enzymatic reaction.
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The reaction is incubated at 37°C for a specified time (e.g., 60 minutes).
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The developer solution is added to stop the reaction and cleave the deacetylated substrate, releasing a fluorescent molecule.
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Fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
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Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
The effect of BRD73954 on the acetylation of α-tubulin in cells is commonly assessed by Western blotting.
Principle: This technique uses specific antibodies to detect the levels of total α-tubulin and acetylated α-tubulin in cell lysates, allowing for the quantification of changes in acetylation upon compound treatment.
General Protocol:
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Cell Culture and Treatment:
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Cells (e.g., HeLa) are cultured to a suitable confluency.
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Cells are treated with various concentrations of BRD73954 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).
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Protein Extraction:
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Cells are washed with PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
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The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
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SDS-PAGE and Western Blotting:
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Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
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The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
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The membrane is incubated with primary antibodies specific for acetylated α-tubulin and total α-tubulin.
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After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
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Data Analysis: The band intensities are quantified using densitometry software. The level of acetylated α-tubulin is normalized to the level of total α-tubulin to determine the relative increase in acetylation.
Caption: Experimental workflow for α-tubulin acetylation Western blot.
Conclusion
BRD73954 stands as a significant chemical probe and a potential therapeutic lead due to its unique dual inhibitory activity against HDAC6 and HDAC8. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore the biological roles of these enzymes and to develop novel therapeutics targeting the epigenetic landscape. The detailed methodologies provide a foundation for further investigation into the mechanism of action and potential applications of BRD73954 and its analogs.
References
- 1. Discovery of the first histone deacetylase 6/8 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BRD 73954 | Class II HDACs | Tocris Bioscience [tocris.com]
- 4. Novel Single Inhibitor of HDAC6/8 and Dual Inhibitor of PI3K/HDAC6 as Potential Alternative Treatments for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TPPP/p25 Promotes Tubulin Acetylation by Inhibiting Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell biology: Tubulin acetylation and cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
